
Methyl 2-(4-amino-3-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-amino-3-methylphenoxy)acetate” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-amino-3-methylphenoxy)acetate” is 1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-amino-3-methylphenoxy)acetate” is a solid substance . It has a predicted melting point of 87.91°C and a predicted boiling point of approximately 323.4°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.54 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Methyl 2-(4-amino-3-methylphenoxy)acetate serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the formation of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which exhibit significant analgesic and anti-inflammatory activities in rodents (Dewangan et al., 2015). Similarly, it plays a role in the synthesis of Schiff base organotin(IV) complexes with potential applications as anticancer drugs (Basu Baul et al., 2009).
Analgesic and Anti-inflammatory Applications
In medicinal chemistry, derivatives of Methyl 2-(4-amino-3-methylphenoxy)acetate have been synthesized and characterized for their potential analgesic and anti-inflammatory properties. These derivatives have been tested in animal models, showing promising results in pain relief and inflammation reduction (Dewangan et al., 2015).
Anticancer Research
The compound has been utilized in the formation of organotin(IV) complexes, which have been tested for their cytotoxicity against various human tumor cell lines. These studies have shown that certain derivatives exhibit more potent cytotoxic effects compared to established chemotherapy drugs (Basu Baul et al., 2009).
Thermogenic and Obesity Treatment Research
A study identified a derivative of Methyl 2-(4-amino-3-methylphenoxy)acetate as a potent beta 3-adrenergic agonist, which stimulates brown adipose tissue and thermogenesis. This suggests potential applications in obesity treatment (Howe et al., 1992).
Antibacterial and Antifungal Applications
Several studies have focused on the synthesis of novel derivatives with antibacterial and antifungal properties. These compounds have shown growth inhibitory activity against various microbes, suggesting potential applications in antimicrobial treatments (Desai et al., 2001).
Safety and Hazards
“Methyl 2-(4-amino-3-methylphenoxy)acetate” is classified as an acute toxin (4th category) when ingested, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information suggests that if swallowed, one should call a poison center or doctor if they feel unwell, and rinse mouth .
Propriétés
IUPAC Name |
methyl 2-(4-amino-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRRAXRQWPIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-amino-3-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2743420.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2743423.png)
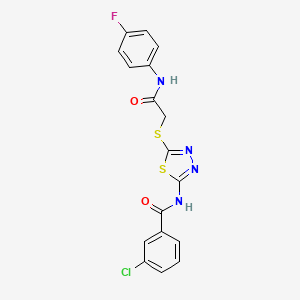
![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)
![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)
![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)
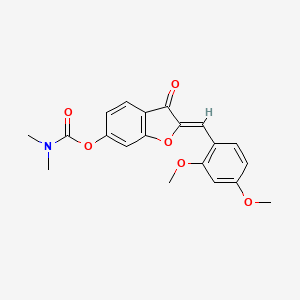
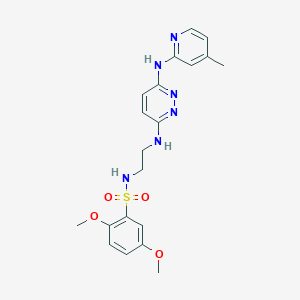
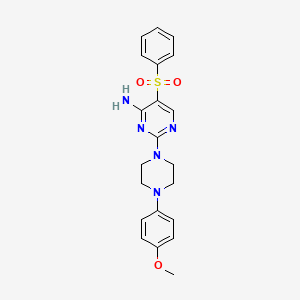
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)
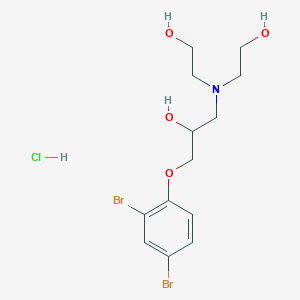

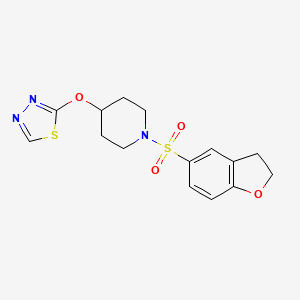
![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2743443.png)